molecular formula C14H8ClNO2 B6378450 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% CAS No. 1261944-61-9

6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%

Cat. No. B6378450
CAS RN: 1261944-61-9
M. Wt: 257.67 g/mol
InChI Key: KAUMPJJVVCUSTJ-UHFFFAOYSA-N
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Description

6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is a compound that has been studied for its potential applications in scientific research. It is a phenol derivative that has been found to be useful in various biochemical and physiological processes.

Scientific Research Applications

6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has been found to be useful in various scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 2-aryl-3-cyano-4-chlorophenols, 2-aryl-3-cyano-4-chloro-5-formylphenols, and 4-chloro-3-cyano-6-formylphenols. It has also been used in the synthesis of heterocyclic compounds, such as 2-aryl-3-cyano-4-chloro-5-formyl-6-methylpyridines and 2-aryl-3-cyano-4-chloro-5-formyl-6-methylpyrimidines. In addition, 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% has been used in the synthesis of various other organic compounds, such as 5-formyl-2-aryl-3-cyano-4-chlorophenols, 6-formyl-2-aryl-3-cyano-4-chlorophenols, and 4-chloro-3-cyano-6-methylphenols.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as a catalyst in the formation of various organic compounds. It is thought to facilitate the formation of covalent bonds between the various atoms and molecules in the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been found to be non-toxic and non-irritating. It has also been found to have no significant effect on the growth of bacteria or fungi.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% in lab experiments is its low cost. It is also relatively easy to obtain and use. However, it is important to note that the compound is sensitive to light and heat and must be stored in a cool, dry place. In addition, the compound is volatile and has a low boiling point, which can make it difficult to use in some experiments.

Future Directions

There are numerous potential future directions for research involving 6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95%. These include further investigation into its mechanism of action, its potential applications in biochemistry and physiology, and its potential use as a catalyst in organic synthesis. Additionally, further research into its toxicity and environmental effects could be conducted. Finally, further research into its potential use as a pharmaceutical agent could be conducted.

Synthesis Methods

6-(4-Chloro-3-cyanophenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-chloro-3-cyanophenol with formaldehyde in the presence of an acid catalyst. This reaction results in the formation of 6-(4-chloro-3-cyanophenyl)-2-formylphenol, 95%. The second step involves the crystallization of the product in a suitable solvent.

properties

IUPAC Name

2-chloro-5-(3-formyl-2-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-5-4-9(6-11(13)7-16)12-3-1-2-10(8-17)14(12)18/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUMPJJVVCUSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=C(C=C2)Cl)C#N)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685235
Record name 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chloro-3-cyanophenyl)-2-formylphenol

CAS RN

1261944-61-9
Record name 4-Chloro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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